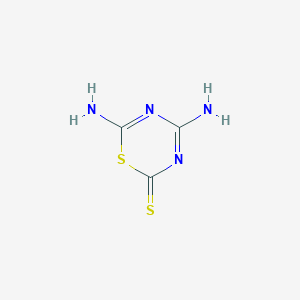

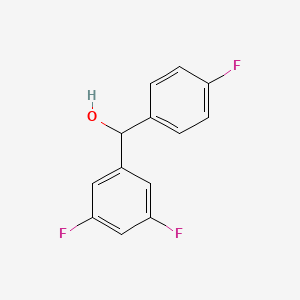

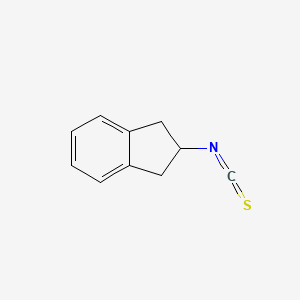

![molecular formula C13H10INO2 B1621472 3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid CAS No. 261349-39-7](/img/structure/B1621472.png)

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid

Overview

Description

“3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid” is a chemical compound with the molecular formula C13H10INO2 . It has a molecular weight of 339.13 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of pyrrole compounds, such as “this compound”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts to synthesize substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring attached to a prop-2-enoic acid group and a 4-iodophenyl group . The iodine atom in the 4-iodophenyl group contributes to the relatively high molecular weight of the compound .Scientific Research Applications

Molecular Synthesis and Reactivity

Synthesis of β-Lactams : A study demonstrated the use of a related compound, 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, as a ketene source in the synthesis of monocyclic-2-azetidinones, highlighting its utility in controlling diastereoselectivity of the reaction. This process is significant for developing compounds with potential pharmacological applications (Behzadi et al., 2015).

Palladium-catalysed Cross-Coupling : Research into the selective preparation of 3,3-disubstituted prop-2-enoic acids via palladium-catalysed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with organometallic reagents showcases the compound's relevance in complex organic synthesis, offering pathways to diverse chemical structures (Abarbri et al., 2002).

Photovoltaic and Electrochemical Applications

- Dye-Sensitized Solar Cells (DSSCs) : A study focused on donor-acceptor organic dyes for solar cell devices, where a structural analogue was tested for its efficiency in converting solar energy to electricity, underscoring the potential of such compounds in renewable energy technologies (Robson et al., 2013).

Material Science and Liquid Crystals

- Photoalignment of Liquid Crystals : Research on prop-2-enoates derived from thiophene exhibited their capability to promote excellent photoalignment of commercial nematic liquid crystals, indicating the application of such compounds in liquid crystal displays (LCDs) and other optical devices (Hegde et al., 2013).

Biomedical Research

- Antiviral Activity : A novel inhibitor of human rhinovirus 3C protease showed potent in vitro antiviral activity, suggesting the relevance of structurally similar compounds in the development of antiviral drugs (Patick et al., 2005).

Future Directions

Properties

IUPAC Name |

3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c14-10-3-5-12(6-4-10)15-9-1-2-11(15)7-8-13(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEFSQWFHAEUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=CC(=O)O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384002 | |

| Record name | 3-[1-(4-iodophenyl)-1H-pyrrol-2-yl]acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261349-39-7 | |

| Record name | 3-[1-(4-Iodophenyl)-1H-pyrrol-2-yl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261349-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[1-(4-iodophenyl)-1H-pyrrol-2-yl]acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

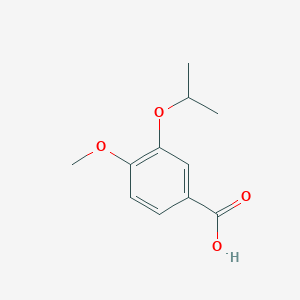

![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)

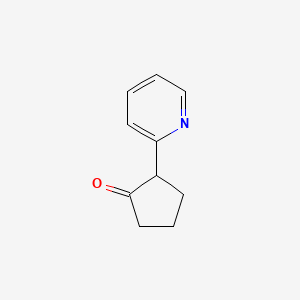

![Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate](/img/structure/B1621400.png)

![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B1621402.png)